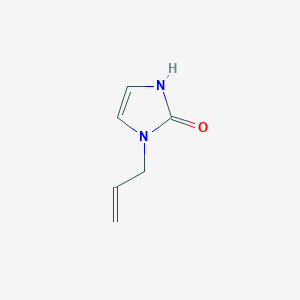
1-Allyl-1,3-dihydro-imidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-1,3-dihydro-imidazol-2-one is a heterocyclic compound belonging to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of an allyl group attached to the nitrogen atom at position 1 of the imidazole ring. Imidazoles are known for their diverse chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Allyl-1,3-dihydro-imidazol-2-one can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method is known for its mild reaction conditions and compatibility with various functional groups . Another method involves the use of protective benzyl groups, which are later removed in the presence of palladium on carbon (Pd/C) followed by hydrolysis and heterocyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Allyl-1,3-dihydro-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert it into corresponding imidazolines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the allyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Imidazolines.
Substitution: Various substituted imidazoles depending on the nucleophile used.
Applications De Recherche Scientifique
1-Allyl-1,3-dihydro-imidazol-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: This compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-Allyl-1,3-dihydro-imidazol-2-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule in drug discovery and development .
Comparaison Avec Des Composés Similaires
1,3-Dihydro-2H-imidazol-2-one: Lacks the allyl group, resulting in different chemical properties.
1-Benzyl-1,3-dihydro-imidazol-2-one: Contains a benzyl group instead of an allyl group, leading to variations in reactivity and applications.
1-Methyl-1,3-dihydro-imidazol-2-one: The presence of a methyl group alters its biological activity compared to the allyl derivative.
Uniqueness: 1-Allyl-1,3-dihydro-imidazol-2-one is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of novel pharmaceuticals and materials .
Propriétés
Numéro CAS |
947534-52-3 |
|---|---|
Formule moléculaire |
C6H8N2O |
Poids moléculaire |
124.14 g/mol |
Nom IUPAC |
3-prop-2-enyl-1H-imidazol-2-one |
InChI |
InChI=1S/C6H8N2O/c1-2-4-8-5-3-7-6(8)9/h2-3,5H,1,4H2,(H,7,9) |
Clé InChI |
IFMYXEISCBSRJO-UHFFFAOYSA-N |
SMILES canonique |
C=CCN1C=CNC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzamide, 3-[[[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl]amino]-N-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]-, monohydrochloride](/img/structure/B12897023.png)

![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxyadenosine](/img/structure/B12897026.png)


![3,7-Dibromo-2,8-bis(cyclohexylmethoxy)dibenzo[b,d]furan](/img/structure/B12897036.png)



![5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole](/img/structure/B12897075.png)




